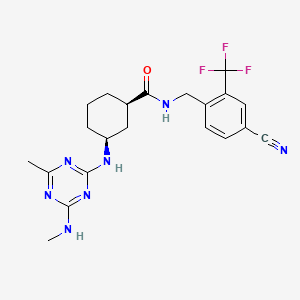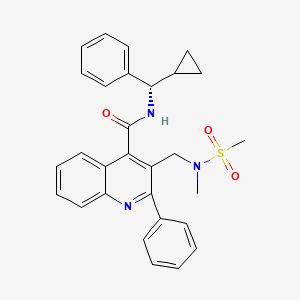
GSK6853
Descripción general
Descripción
The compound is associated with the bromodomain of human BRPF1 . It’s used in the study of the BRPF (Bromodomain and PHD Finger-containing) protein family, which are important scaffolding proteins for assembly of MYST histone acetyltransferase complexes .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes several functional groups. The compound has been studied using X-ray diffraction, a powerful technique for determining the atomic and molecular structure of a crystal .Aplicaciones Científicas De Investigación
Inhibición del dominio bromodominio BRPF1
GSK6853 es una sonda química para la inhibición del dominio bromodominio BRPF1 {svg_1}. La familia de proteínas BRPF (que contiene bromodominio y dedo PHD) son importantes proteínas de andamiaje para el ensamblaje de complejos de acetiltransferasa de histonas MYST {svg_2}. Recientemente se describió un inhibidor selectivo de BRPF1 de benzimidazolona que muestra actividad micromolar en un ensayo de interacción con el blanco celular {svg_3}.
Ensamblaje de complejos HAT
BRPF1, BRPF2 (BRD1) y BRPF3 son proteínas de andamiaje que ensamblan complejos HAT de la familia MOZ/MORF (MOZ, Ybf2/Sas3, Sas2 y Tip60) {svg_4}. Estos complejos MYST juegan un papel crucial en la reparación del ADN, la recombinación y la replicación, así como en la activación de la transcripción {svg_5}.
Selectividad sobre otros bromodominios
En un panel de 48 bromodominios, this compound muestra una selectividad mayor de 1600 veces sobre todos los demás bromodominios {svg_6}. Además, this compound exhibe una potente unión
Mecanismo De Acción
Target of Action
GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1 . BRPF1, BRPF2 (BRD1), and BRPF3 are important scaffolding proteins that assemble HAT complexes of the MOZ/MORF family .
Mode of Action
This compound exhibits potent binding to full-length endogenous BRPF1 . It shows a greater than 1600-fold selectivity over all other bromodomains tested . This selective binding inhibits the interaction of BRPF1 with its targets, leading to changes in the cellular functions associated with these targets .
Biochemical Pathways
The BRPF family of proteins, including BRPF1, are involved in assembling HAT complexes of the MOZ/MORF family . These MYST complexes play crucial roles in DNA repair, recombination, replication, and transcription activation . By inhibiting BRPF1, this compound can potentially affect these biochemical pathways.
Pharmacokinetics
This compound has excellent aqueous solubility and bioavailability . It has a logD pH 7.4 of 2.0, a solubility of 140 μg/mL, and a bioavailability of 85% when administered via intraperitoneal injection in mice . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contributing to its bioavailability.
Result of Action
The inhibition of BRPF1 by this compound can lead to changes in the cellular functions associated with BRPF1. For instance, in a NanoBRET™ cellular target engagement assay, BRPF1 showed a dose-dependent displacement from histone H3.3, with a cellular IC50 of 20 nM . This suggests that this compound can effectively disrupt the interaction of BRPF1 with histones, potentially affecting gene expression and other cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other proteins or compounds in the cellular environment can potentially affect the selectivity and efficacy of this compound.
Propiedades
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDVNSBYDXPIO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GSK6853 interact with its target, BRPF1, and what are the downstream effects of this interaction?
A1: this compound selectively binds to the bromodomain of BRPF1, [] preventing its interaction with acetylated lysine residues on histones. [] While the precise downstream effects of inhibiting BRPF1 are still under investigation, it is known to play a role in gene expression regulation. [] Further research is needed to fully elucidate the specific pathways and cellular processes affected by this compound-mediated BRPF1 inhibition.
Q2: Were any off-target effects observed for this compound in the studies?
A2: Interestingly, one study revealed that this compound, alongside other epigenetic probes, displayed off-target inhibition of the efflux transporter ABCG2. [] This unexpected finding highlights the importance of thoroughly evaluating the selectivity of chemical probes and considering potential off-target effects when interpreting experimental results.
Q3: What analytical techniques were employed to study this compound and its interactions?
A3: Researchers utilized a chemical proteomics approach involving a photoaffinity probe (photo-BS) to investigate this compound's interactions with endogenous bromodomain-containing proteins (BCPs) in living cells. [] This technique allowed for the identification of both known and novel targets of this compound, providing valuable insights into its selectivity profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)
![4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B607780.png)
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)